![molecular formula C7H11N3O2S B11771521 (5-Ethyl-4-methyl-4H-[1,2,4]triazol-3-ylsulfanyl)-acetic acid](/img/structure/B11771521.png)
(5-Ethyl-4-methyl-4H-[1,2,4]triazol-3-ylsulfanyl)-acetic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(5-Ethyl-4-methyl-4H-[1,2,4]triazol-3-ylsulfanyl)-acetic acid is a heterocyclic compound containing a triazole ring Triazoles are known for their diverse biological activities and are present in various pharmaceuticals and biologically important compounds
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (5-Ethyl-4-methyl-4H-[1,2,4]triazol-3-ylsulfanyl)-acetic acid typically involves multistep synthetic routes. One common method involves the use of 3-amino-1,2,4-triazole as a starting material . The synthetic process includes the formation of the triazole ring followed by the introduction of the ethyl and methyl groups under specific reaction conditions. The reaction conditions often involve the use of solvents like ethanol or methanol and catalysts to facilitate the reactions.
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The process may include continuous flow reactors and automated systems to control temperature, pressure, and reaction time, ensuring consistent quality and efficiency.
Análisis De Reacciones Químicas
Types of Reactions
(5-Ethyl-4-methyl-4H-[1,2,4]triazol-3-ylsulfanyl)-acetic acid undergoes various chemical reactions, including:
Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen, often using oxidizing agents like potassium permanganate or hydrogen peroxide.
Reduction: This reaction involves the addition of hydrogen or the removal of oxygen, typically using reducing agents like sodium borohydride or lithium aluminum hydride.
Substitution: This reaction involves the replacement of one functional group with another, often using reagents like halogens or alkylating agents.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and alkylating agents (e.g., methyl iodide). The reaction conditions vary depending on the type of reaction but generally involve controlled temperatures, specific solvents, and catalysts to facilitate the reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may produce carboxylic acids, while reduction reactions may yield alcohols or amines.
Aplicaciones Científicas De Investigación
(5-Ethyl-4-methyl-4H-[1,2,4]triazol-3-ylsulfanyl)-acetic acid has several scientific research applications:
Chemistry: It is used as a building block for synthesizing other complex molecules and as a catalyst in various chemical reactions.
Industry: It is used in the development of new materials and as an intermediate in the synthesis of pharmaceuticals and agrochemicals.
Mecanismo De Acción
The mechanism of action of (5-Ethyl-4-methyl-4H-[1,2,4]triazol-3-ylsulfanyl)-acetic acid involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, inhibiting their activity, and disrupting cellular processes. The exact molecular targets and pathways involved depend on the specific biological activity being studied.
Comparación Con Compuestos Similares
Similar Compounds
1,2,4-Triazole: A parent compound with similar biological activities and applications.
Fluconazole: An antifungal agent containing a triazole ring.
Anastrozole: An anticancer drug with a triazole structure.
Uniqueness
(5-Ethyl-4-methyl-4H-[1,2,4]triazol-3-ylsulfanyl)-acetic acid is unique due to its specific substituents (ethyl and methyl groups) and the presence of a sulfanyl-acetic acid moiety. These structural features contribute to its distinct chemical and biological properties, making it a valuable compound for various scientific research and industrial applications.
Propiedades
Fórmula molecular |
C7H11N3O2S |
|---|---|
Peso molecular |
201.25 g/mol |
Nombre IUPAC |
2-[(5-ethyl-4-methyl-1,2,4-triazol-3-yl)sulfanyl]acetic acid |
InChI |
InChI=1S/C7H11N3O2S/c1-3-5-8-9-7(10(5)2)13-4-6(11)12/h3-4H2,1-2H3,(H,11,12) |
Clave InChI |
OHLFICFOSQNOOM-UHFFFAOYSA-N |
SMILES canónico |
CCC1=NN=C(N1C)SCC(=O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


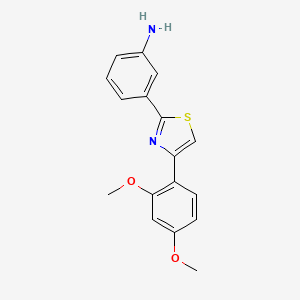
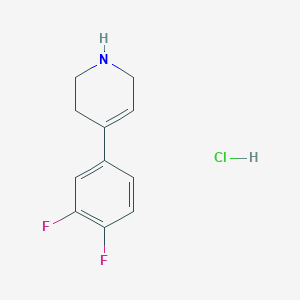

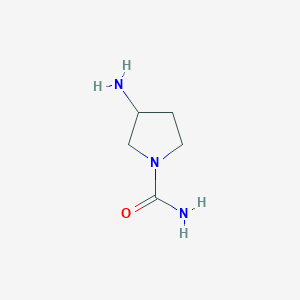
![tert-Butyl 4-hydrazinylbenzo[b]thiophene-7-carboxylate](/img/structure/B11771462.png)
![tert-Butyl 3-methyl-5-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-1H-pyrazolo[3,4-c]pyridine-1-carboxylate](/img/structure/B11771464.png)
![Tert-butyl 3-(4-oxo-3,4,5,6,7,8-hexahydropyrido[3,4-D]pyrimidin-2-YL)benzylcarbamate](/img/structure/B11771465.png)
![2-Fluoro-4,5,6,7-tetrahydrobenzo[d]thiazole](/img/structure/B11771470.png)
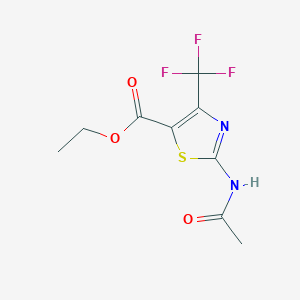
![3-(5-Ethoxy-1H-benzo[d]imidazol-2-yl)aniline](/img/structure/B11771483.png)
![3,6-Dichloro-N-(m-tolyl)benzo[b]thiophene-2-carboxamide](/img/structure/B11771484.png)
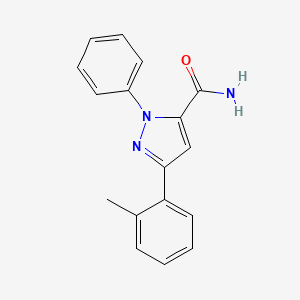
![6-Methylbenzo[d]isothiazol-3-amine](/img/structure/B11771497.png)

